![molecular formula C21H19Cl2F3N4 B560313 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Overview
Description
PLX 647 dihydrochloride is a potent and selective dual inhibitor of FMS and KIT kinases. It has IC50 values of 28 nanomolar and 16 nanomolar, respectively . This compound demonstrates superior selectivity against a wide range of 400 kinases, except FLT3 and KDR, where IC50 values are 91 nanomolar and 130 nanomolar, respectively . PLX 647 dihydrochloride is orally active and holds great potential for targeted kinase inhibition .
Mechanism of Action
Target of Action
PLX 647 dihydrochloride is a highly specific dual inhibitor of FMS and KIT kinases . These kinases play crucial roles in cell signaling, growth, and differentiation. The IC50 values for FMS and KIT are 28 nM and 16 nM, respectively .
Mode of Action
PLX 647 dihydrochloride interacts with its targets, FMS and KIT kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell behavior.
Biochemical Pathways
The compound affects several biochemical pathways. It potently inhibits the proliferation of BCR-FMS cells and a Ba/F3 cell line expressing BCR-KIT . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e, which express FMS and KIT, respectively .
Result of Action
In vitro, PLX 647 dihydrochloride potently inhibits the growth of FLT3-ITD-expressing MV4-11 cells . It also displays minimal inhibition of the proliferation of Ba/F3 cells expressing BCR-KDR . In vivo, the compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also shows effects on collagen-induced arthritis .
Action Environment
The action of PLX 647 dihydrochloride can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound reduces LPS-induced TNF-α and IL-6 release . This suggests that the compound’s action can be influenced by the presence of inflammatory stimuli in the environment.
Biochemical Analysis
Biochemical Properties
PLX 647 dihydrochloride interacts with FMS and KIT, two types of kinases, and inhibits their activity . The IC50 values for FMS and KIT are 28 and 16 nM, respectively .
Cellular Effects
PLX 647 dihydrochloride has been shown to inhibit the proliferation of BCR-FMS cells and osteoclast differentiation in vitro . It also reduces macrophage accumulation in the kidney and blood monocytes in vivo .
Molecular Mechanism
PLX 647 dihydrochloride exerts its effects at the molecular level by binding to FMS and KIT kinases and inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, PLX 647 dihydrochloride has been shown to have long-term effects on cellular function . For example, it can reduce LPS-induced TNF-α and IL-6 release .
Dosage Effects in Animal Models
In animal models, the effects of PLX 647 dihydrochloride vary with different dosages . For instance, at a dosage of 40 mg/kg, it reduces macrophage accumulation in the kidney and blood monocytes .
Metabolic Pathways
PLX 647 dihydrochloride is involved in the metabolic pathways of FMS and KIT kinases . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
Preparation Methods
The preparation of PLX 647 dihydrochloride involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For in vivo studies, the compound is prepared by mixing 50 microliters of the dimethyl sulfoxide main solution with 300 microliters of polyethylene glycol 300, followed by the addition of 50 microliters of Tween 80 and 600 microliters of double-distilled water .
Chemical Reactions Analysis
PLX 647 dihydrochloride undergoes various chemical reactions, including inhibition of cell proliferation and differentiation. It inhibits the proliferation of BCR-FMS cells with an IC50 of 92 nanomolar and shows similar potency towards a Ba/F3 cell line expressing BCR-KIT, with an IC50 of 180 nanomolar . The compound also inhibits endogenous FMS and KIT signaling, as demonstrated by its ability to inhibit M-NFS-60 and M-07e cell lines, which express FMS and KIT, respectively . Additionally, PLX 647 dihydrochloride significantly inhibits FLT3-ITD-expressing MV4-11 cells with an IC50 of 110 nanomolar .
Scientific Research Applications
PLX 647 dihydrochloride has a wide range of scientific research applications. In vitro, it demonstrates significant inhibitory effects on the proliferation of various cells, including BCR-FMS cells and Ba/F3 cell lines expressing BCR-KIT . It also effectively suppresses endogenous FMS and KIT signaling . In vivo, PLX 647 dihydrochloride administered at 40 milligrams per kilogram orally, twice daily for 7 days, significantly reduces macrophage accumulation in unilateral ureter obstruction kidney and blood monocytes . It also decreases lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 release in male Swiss Webster mice . Furthermore, dosages ranging from 20 to 80 milligrams per kilogram administered orally daily or twice daily from days 27 to 41 demonstrate efficacy in collagen-induced arthritis models in mice .
Comparison with Similar Compounds
PLX 647 dihydrochloride is unique due to its high selectivity and potency as a dual inhibitor of FMS and KIT kinases. Similar compounds include other kinase inhibitors such as imatinib mesylate, sunitinib malate, and dasatinib . PLX 647 dihydrochloride demonstrates superior selectivity against a wide range of kinases, making it a valuable tool for targeted kinase inhibition .
Biological Activity
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- IUPAC Name : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine dihydrochloride
- Molecular Formula : C21H16ClF3N4
- Molecular Weight : 416.83 g/mol
The structure consists of a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.3 µM, indicating its potential as an anti-tuberculosis agent .
Antiparasitic Activity
In the context of antiparasitic activity, the compound was evaluated against Leishmania species. Modifications to the molecular structure were found to enhance selectivity and potency against these parasites. The introduction of specific functional groups improved lipophilicity and metabolic stability, which are critical for therapeutic efficacy .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were assessed in various cell lines. It demonstrated a selective index (SI) indicating favorable therapeutic windows in comparison to primary mouse macrophages (PMM). For example, one derivative showed an SI of 10-fold compared to PMM, suggesting its potential for further development in treating parasitic infections without significant toxicity to host cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis.
- Receptor Interaction : The compound interacts with various receptors that modulate immune responses, enhancing the host's ability to combat infections.
- Metabolic Stability : Structural modifications that improve metabolic stability have been linked to increased bioavailability and prolonged action in vivo .
Study 1: Antitubercular Activity
A recent investigation into novel chemical entities targeting Mycobacterium tuberculosis highlighted this compound's promising activity profile. It was found effective at low concentrations, demonstrating potential for further development into a therapeutic agent against tuberculosis .
Study 2: Leishmaniasis Treatment
In another study focusing on leishmaniasis, derivatives of this compound were synthesized and evaluated for their antiparasitic efficacy. The results indicated that specific structural modifications led to enhanced potency and selectivity against Leishmania species while minimizing cytotoxic effects on mammalian cells .
Properties
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKWLRKACAUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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